butyl 6-(4-chlorophenyl)-5-(1H-indol-3-yl)-3-[(phenylcarbonyl)amino]pyrazine-2-carboxylate
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Overview
Description
BUTYL 3-(BENZOYLAMINO)-6-(4-CHLOROPHENYL)-5-(1H-INDOL-3-YL)-2-PYRAZINECARBOXYLATE is a complex organic compound that features a unique combination of functional groups, including an indole, a pyrazine, and a benzoylamino group. This compound is of interest in various fields of scientific research due to its potential biological activities and its structural complexity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of BUTYL 3-(BENZOYLAMINO)-6-(4-CHLOROPHENYL)-5-(1H-INDOL-3-YL)-2-PYRAZINECARBOXYLATE typically involves multi-step organic synthesis. The process begins with the preparation of the indole and pyrazine intermediates, followed by their coupling under specific reaction conditions. Common reagents used in these reactions include catalysts such as palladium or rhodium, and solvents like dimethylformamide (DMF) or dichloromethane (DCM).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
BUTYL 3-(BENZOYLAMINO)-6-(4-CHLOROPHENYL)-5-(1H-INDOL-3-YL)-2-PYRAZINECARBOXYLATE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the benzoylamino and chlorophenyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid and sulfuric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
BUTYL 3-(BENZOYLAMINO)-6-(4-CHLOROPHENYL)-5-(1H-INDOL-3-YL)-2-PYRAZINECARBOXYLATE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of BUTYL 3-(BENZOYLAMINO)-6-(4-CHLOROPHENYL)-5-(1H-INDOL-3-YL)-2-PYRAZINECARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- BUTYL 3-(BENZOYLAMINO)-6-(4-METHOXYPHENYL)-5-(1H-INDOL-3-YL)-2-PYRAZINECARBOXYLATE
- BUTYL 3-(BENZOYLAMINO)-6-(4-FLUOROPHENYL)-5-(1H-INDOL-3-YL)-2-PYRAZINECARBOXYLATE
Uniqueness
The uniqueness of BUTYL 3-(BENZOYLAMINO)-6-(4-CHLOROPHENYL)-5-(1H-INDOL-3-YL)-2-PYRAZINECARBOXYLATE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the chlorophenyl group, for example, may enhance its reactivity or biological activity compared to similar compounds with different substituents.
Properties
Molecular Formula |
C30H25ClN4O3 |
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Molecular Weight |
525.0 g/mol |
IUPAC Name |
butyl 3-benzamido-6-(4-chlorophenyl)-5-(1H-indol-3-yl)pyrazine-2-carboxylate |
InChI |
InChI=1S/C30H25ClN4O3/c1-2-3-17-38-30(37)27-28(35-29(36)20-9-5-4-6-10-20)34-26(23-18-32-24-12-8-7-11-22(23)24)25(33-27)19-13-15-21(31)16-14-19/h4-16,18,32H,2-3,17H2,1H3,(H,34,35,36) |
InChI Key |
DKHKCAAFPKABGA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)C1=NC(=C(N=C1NC(=O)C2=CC=CC=C2)C3=CNC4=CC=CC=C43)C5=CC=C(C=C5)Cl |
Origin of Product |
United States |
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